molecular formula C17H24O4S B8004993 S-2-hydroxyethyl 4-(5,5-diethyl-1,3-dioxan-2-yl)benzothioate

S-2-hydroxyethyl 4-(5,5-diethyl-1,3-dioxan-2-yl)benzothioate

Cat. No.: B8004993
M. Wt: 324.4 g/mol
InChI Key: XOWAVZXVGHMKMX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-hydroxyethyl 4-(5,5-diethyl-1,3-dioxan-2-yl)benzothioate typically involves the reaction of 4-(5,5-diethyl-1,3-dioxan-2-yl)benzenecarbothioic acid with 2-hydroxyethyl thiol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

S-2-hydroxyethyl 4-(5,5-diethyl-1,3-dioxan-2-yl)benzothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-2-hydroxyethyl 4-(5,5-diethyl-1,3-dioxan-2-yl)benzothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-2-hydroxyethyl 4-(5,5-diethyl-1,3-dioxan-2-yl)benzothioate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    S-2-hydroxyethyl 4-(5,5-diethyl-1,3-dioxan-2-yl)benzoate: Similar structure but with a benzoate group instead of a benzothioate group.

    S-2-hydroxyethyl 4-(5,5-diethyl-1,3-dioxan-2-yl)benzamide: Contains an amide group instead of a thioester group.

Uniqueness

S-2-hydroxyethyl 4-(5,5-diethyl-1,3-dioxan-2-yl)benzothioate is unique due to its thioester functionality, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it valuable for specific applications where thioester chemistry is advantageous .

Properties

IUPAC Name

S-(2-hydroxyethyl) 4-(5,5-diethyl-1,3-dioxan-2-yl)benzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4S/c1-3-17(4-2)11-20-16(21-12-17)14-7-5-13(6-8-14)15(19)22-10-9-18/h5-8,16,18H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWAVZXVGHMKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC(OC1)C2=CC=C(C=C2)C(=O)SCCO)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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